

Gozanertinib: A Technical Guide to Target Profile and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Gozanertinib (TQB3804) is a fourth-generation, orally bioavailable, mutant-selective inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1] It has demonstrated potent activity against wild-type EGFR and a range of clinically relevant EGFR mutations, including the third-generation TKI-resistant C797S mutation.[1][2] This technical guide provides a comprehensive overview of the target profile and selectivity of **Gozanertinib**, summarizing key preclinical data. It includes quantitative biochemical and cellular activity, details on its mechanism of action, and representative experimental protocols for its evaluation.

Introduction

Targeted therapies, particularly tyrosine kinase inhibitors (TKIs), have transformed the treatment landscape for non-small cell lung cancer (NSCLC) patients with activating EGFR mutations. However, the emergence of acquired resistance, notably the T790M and subsequent C797S mutations, limits the long-term efficacy of earlier generation TKIs.[3] **Gozanertinib** is a novel furanopyrimidine-based inhibitor designed to address this challenge by potently inhibiting EGFR, including the double (L858R/T790M) and triple (e.g., Del19/T790M/C797S) mutant forms.[4] It is also reported to be a dual inhibitor of EGFR and Human Epidermal Growth Factor Receptor 2 (HER2). This guide details the preclinical data defining its potency and selectivity.



Target Profile and In Vitro Potency

Gozanertinib's primary targets are wild-type and mutant forms of EGFR. Its inhibitory activity has been quantified through both enzymatic and cellular assays.

Enzymatic Activity

Gozanertinib demonstrates potent, sub-nanomolar inhibitory activity against clinically significant EGFR mutations, including the osimertinib-resistant C797S triple mutations. Its activity against wild-type EGFR is notable, though it shows a degree of selectivity for certain mutant forms.

Table 1: Gozanertinib (TQB3804) Enzymatic Inhibitory Activity (IC50)

Target Enzyme	IC50 (nM)
EGFRd746-750/T790M/C797S	0.46
EGFRL858R/T790M/C797S	0.13
EGFRd746-750/T790M	0.26
EGFRL858R/T790M	0.19
EGFRWT	1.07

| EGFRWT | 15 |

Note: Discrepancies in IC50 values for EGFRWT may be due to different experimental conditions.

Cellular Activity

The anti-proliferative effects of **Gozanertinib** have been evaluated in various engineered and cancer cell lines, confirming its ability to inhibit EGFR-driven cell growth.

Table 2: **Gozanertinib** (TQB3804) Anti-Proliferative and Phosphorylation Inhibition Activity (IC50)



Cell Line	EGFR Status	Assay Type	IC50 (nM)
Ba/F3	EGFRd746- 750/T790M/C797S	Anti-Proliferation	26.8
NCI-H1975	EGFRd746- 750/T790M/C797S	Anti-Proliferation	163
PC9	EGFRd746-750	Anti-Proliferation	45
A431	EGFRWT	Anti-Proliferation	147
HCC827	Not Specified	Cell Viability (CC50)	25
H1975	Not Specified	Cell Viability (CC50)	620
A431	Not Specified	Cell Viability (CC50)	1020

| Ba/F3 | EGFRd746-750/T790M/C797S | EGFR Phosphorylation | 18.5 |

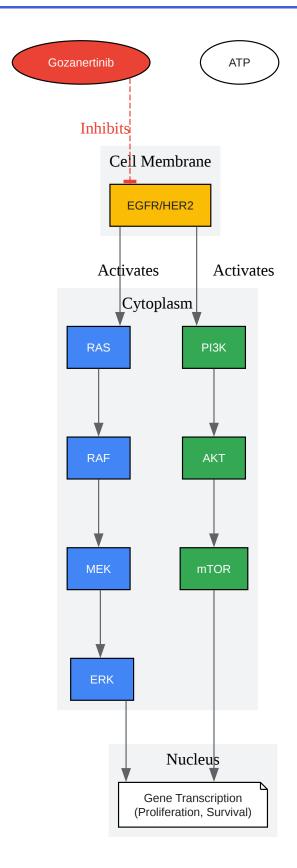
Selectivity Profile

While **Gozanertinib** is primarily characterized as a potent EGFR inhibitor, it is also described as a dual EGFR/HER2 inhibitor. Detailed, publicly available data from broad kinase panel screening, which is essential for a comprehensive understanding of its selectivity against the human kinome, is limited. The primary focus of available data is on its high potency against EGFR variants.

Mechanism of Action and Signaling Pathway

Gozanertinib functions as an ATP-competitive inhibitor, occupying the ATP-binding site within the kinase domain of EGFR. This binding prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades critical for tumor cell proliferation and survival. Preclinical studies have confirmed that **Gozanertinib** treatment leads to a dose-dependent reduction in the phosphorylation of EGFR, as well as downstream effectors such as AKT and ERK.





Click to download full resolution via product page

Figure 1. Gozanertinib Inhibition of EGFR/HER2 Signaling Pathway.



Experimental Methodologies

This section provides representative protocols for the key assays used to characterize **Gozanertinib**. Note: These are generalized procedures, as the specific, detailed protocols from the primary preclinical studies are not fully available in the public domain.

Enzymatic Kinase Inhibition Assay (Representative Protocol)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.



Click to download full resolution via product page

Figure 2. General Workflow for an In Vitro Kinase Inhibition Assay.

Protocol Steps:

- Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl, MgCl₂, DTT). Dilute the
 recombinant EGFR kinase and substrate (e.g., a synthetic peptide) to their final working
 concentrations. Prepare a stock solution of Gozanertinib in DMSO and create a serial
 dilution series.
- Assay Reaction: In a 96- or 384-well plate, add the Gozanertinib dilutions. Add the EGFR kinase to each well and incubate briefly to allow for compound binding.
- Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP (often at its K_m concentration).
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a fixed period (e.g., 30-60 minutes).



- Detection: Stop the reaction and quantify the phosphorylated substrate. This can be done
 using various methods, such as the ADP-Glo[™] assay, which measures ADP production via a
 luciferase-based reaction, or by measuring the incorporation of radiolabeled phosphate (³²P
 or ³³P) from ATP into the substrate.
- Data Analysis: Plot the percentage of kinase activity inhibition against the logarithm of
 Gozanertinib concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell Viability / Anti-Proliferation Assay (MTS-Based)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compound.

Protocol Steps:

- Cell Plating: Seed cells (e.g., NCI-H1975, A431) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of Gozanertinib and a vehicle control (e.g., 0.1% DMSO).
- Incubation: Incubate the plates for a specified period (e.g., 72 or 96 hours) at 37°C in a 5% CO₂ incubator.
- MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well. This reagent contains a tetrazolium compound that is reduced by metabolically active cells into a colored formazan product.
- Incubation: Incubate for 1-4 hours at 37°C.
- Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
- Data Analysis: Normalize the absorbance readings to the vehicle-treated control wells to calculate the percentage of cell viability. Plot the percent viability against the log of Gozanertinib concentration to determine the IC₅₀ value.



Western Blot for EGFR Pathway Inhibition

This technique is used to detect changes in the phosphorylation status of EGFR and its downstream targets, providing direct evidence of target engagement in a cellular context.

Protocol Steps:

- Cell Treatment: Culture cells (e.g., Ba/F3 expressing mutant EGFR) to ~80% confluency. Serum-starve the cells if necessary, then treat with various concentrations of **Gozanertinib** for a specified time (e.g., 2-16 hours).
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Immunoblotting:
 - Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
 - Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.
 - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
- Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the



amount of protein.

Conclusion

Gozanertinib (TQB3804) is a potent, fourth-generation EGFR inhibitor with significant activity against a wide range of EGFR mutations, including those that confer resistance to previous generations of TKIs. Its mechanism involves the direct inhibition of EGFR kinase activity, leading to the blockade of key downstream signaling pathways like PI3K/AKT and RAS/RAF/MEK/ERK. While its selectivity profile is primarily defined by its high potency against EGFR variants, it is also reported to inhibit HER2. The preclinical data summarized herein provide a strong rationale for its ongoing clinical investigation as a promising therapeutic agent for patients with EGFR-mutated NSCLC. Further disclosure of broad kinome screening data will be crucial for fully elucidating its selectivity and potential off-target effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Gozanertinib: A Technical Guide to Target Profile and Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569568#gozanertinib-target-profile-and-selectivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com